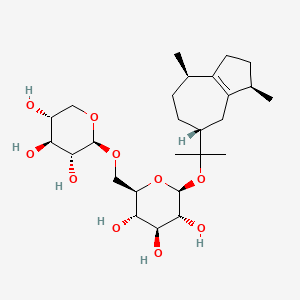

Ophiopogonside A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H44O10 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(3R,5R,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1 |

InChI Key |

CMWCOGXNTXNBEV-GOIGYIMQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](CC2=C1CC[C@H]2C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Anti-Inflammatory Mechanisms of Bioactive Compounds from Ophiopogon japonicus: A Technical Guide

Introduction

Ophiopogon japonicus, a perennial herb native to East Asia, is a staple in traditional medicine, revered for its wide range of therapeutic properties. Its roots harbor a rich chemical arsenal, including steroidal saponins, homoisoflavonoids, and polysaccharides, which are believed to contribute to its pharmacological effects.[1] Among these, the steroidal saponins, particularly Ophiopogonin D and Ruscogenin, and a variety of homoisoflavonoids have been the subject of extensive research for their potent anti-inflammatory activities. This guide provides an in-depth exploration of the molecular mechanisms by which these compounds mitigate inflammatory responses, with a focus on key signaling pathways.

Core Anti-Inflammatory Mechanisms

The bioactive constituents of Ophiopogon japonicus exert their anti-inflammatory effects primarily through the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of a myriad of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Ophiopogonin D has been shown to potently inhibit the NF-κB signaling pathway.[1][2] Studies have demonstrated that Ophiopogonin D treatment can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[3] This inhibitory action has been observed in various inflammatory models, including experimental colitis and diabetic nephropathy.[1][2] Ruscogenin, another major saponin, also suppresses NF-κB activation by reducing the nuclear translocation of NF-κB p65.[4][5]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals to the nucleus to regulate gene expression involved in inflammation and other cellular processes. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade.

Ophiopogonin D has been reported to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory events.[6][7] Furthermore, certain homoisoflavonoids isolated from Ophiopogon japonicus, such as 4'-O-Demethylophiopogonanone E, have been shown to inhibit the phosphorylation of ERK1/2 and JNK, leading to a decrease in nitric oxide (NO) and pro-inflammatory cytokine production.[8]

References

- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 3. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible Mechanism of the Anti-inflammatory Activity of Ruscogenin: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]

- 6. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonside A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonside A, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for its extraction and purification and presents the current understanding of its anti-cancer activities. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Discovery and Structural Elucidation

This compound is a naturally occurring steroidal saponin identified from Ophiopogon japonicus, a plant with a long history of use in traditional medicine. Its discovery is documented in patent CN111040002A, which describes its extraction and potential application in inhibiting tumor cell growth.

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Formula: C₂₆H₄₄O₁₀ CAS Number: 2423917-90-0

While the patent provides the foundational data, detailed 1D and 2D NMR spectroscopic data (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) for this compound are not yet widely available in peer-reviewed literature, representing a current gap in public domain knowledge.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on common methods for isolating steroidal saponins from Ophiopogon japonicus. Specific yields and purity for this compound using this exact methodology would require experimental validation.

dot

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Air-dried and powdered tuberous roots of Ophiopogon japonicus are macerated with 70% ethanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate.

-

The ethyl acetate fraction, which will contain the steroidal saponins, is collected and concentrated.

-

-

Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol, starting with a higher ratio of chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield pure this compound.

-

Quantitative Data

Specific quantitative data for the isolation of this compound, such as percentage yield and purity from the aforementioned methods, are not yet detailed in publicly accessible scientific literature. The following table is a template for researchers to populate with their experimental findings.

| Parameter | Value | Method |

| Yield (%) | Data not available | Gravimetric |

| Purity (%) | Data not available | HPLC-UV |

Biological Activity: Anti-Cancer Effects

Preliminary studies, primarily from patent literature, indicate that this compound possesses anti-cancer properties. However, detailed peer-reviewed studies quantifying this activity against a broad range of cancer cell lines are limited. The table below is intended to be populated as more research becomes available.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay |

| Data not available | Data not available | Data not available | e.g., MTT, SRB |

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on other structurally related saponins from Ophiopogon japonicus, such as Ophiopogonin D, provides insights into potential mechanisms of action. These related compounds have been shown to exert their anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival. It is hypothesized that this compound may act on similar pathways.

dot

Caption: Hypothesized signaling pathways potentially modulated by this compound.

-

STAT3 Pathway: Other saponins from Ophiopogon japonicus have been shown to suppress the STAT3 signaling cascade, which is often constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer agents.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway can lead to the inhibition of cancer cell growth.

Future Directions

The discovery of this compound opens up new avenues for cancer research. Future studies should focus on:

-

Complete Structural Elucidation: Publication of comprehensive 1D and 2D NMR data is necessary for the unambiguous confirmation of its structure.

-

Optimization of Isolation Protocols: Development of high-yield, scalable purification methods is crucial for further preclinical and clinical development.

-

In-depth Biological Evaluation: Screening of this compound against a wide panel of cancer cell lines to determine its spectrum of activity and potency (IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its anti-cancer effects at a molecular level.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and safety profile of this compound in animal models of cancer.

Conclusion

This compound is a promising steroidal saponin from Ophiopogon japonicus with potential anti-cancer activity. This technical guide has summarized the currently available information on its discovery and isolation. While the foundational knowledge is in place, further rigorous scientific investigation is required to fully characterize its chemical properties, biological activities, and therapeutic potential. The provided protocols and frameworks for data presentation are intended to guide future research in this exciting area of natural product drug discovery.

Ophiopogonin D: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "Ophiopogonside A". However, the preponderance of scientific literature focuses on "Ophiopogonin D" as a primary bioactive steroidal glycoside isolated from the tuber of Ophiopogon japonicus. Ophiopogonin D and its isomer, Ophiopogonin D', are considered the main active components.[1][2][3] This guide will focus on Ophiopogonin D, which is likely the compound of interest.

Introduction

Ophiopogon japonicus, a well-known herb in traditional Chinese medicine, is the source of several bioactive compounds, with Ophiopogonin D (OP-D) being a principal constituent.[1][2] OP-D is a C27 steroid glycoside recognized for a wide array of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development.[1][2] This document provides a comprehensive overview of the traditional uses, pharmacological effects, mechanisms of action, and experimental methodologies related to Ophiopogonin D.

Pharmacological Activities and Mechanisms of Action

Ophiopogonin D exhibits multifaceted pharmacological effects, including anti-inflammatory, anti-cancer, cardioprotective, and immunomodulatory activities.[1][4]

Anti-inflammatory Effects

OP-D has demonstrated significant anti-inflammatory properties across various models. It can ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[1][2] In the context of lung inflammation induced by particulate matter (PM2.5), OP-D has been shown to suppress the AMPK/NF-κB pathway in mouse pulmonary epithelial cells.[1][2][5]

Anti-Cancer Activity

The anti-tumor effects of Ophiopogonin D are a major area of research. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. In non-small cell lung carcinoma (NSCLC), OP-D exerts its effects by inhibiting the STAT3 signaling pathway.[1][6] It also modulates other oncogenic pathways, including NF-κB, PI3K/AKT, and AP-1.[1][7] In colorectal cancer, OP-D induces apoptosis by activating p53 and inhibiting c-Myc expression.[8] For oral squamous cell carcinoma, it has been found to suppress metastasis and proliferation by targeting the integrin/MMP/FAK and AKT/PI3K/mTOR pathways.

Cardiovascular Protection

Ophiopogonin D is a key bioactive component in traditional Chinese medicine formulations used for cardiovascular conditions, such as Shenmai injection.[1][2] It has been shown to protect against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and reducing mitochondrial damage.[1][2] Furthermore, it can mitigate diabetic myocardial injuries by regulating mitochondrial dynamics.[1] OP-D also protects human umbilical vein endothelial cells (HUVECs) from H2O2-induced injury by reducing oxidative stress and inflammation.[1]

Other Pharmacological Effects

Beyond the above, Ophiopogonin D has been investigated for its potential in treating:

-

Osteoporosis: It exhibits anti-osteoporosis effects by reducing reactive oxygen species (ROS) generation.[9]

-

Metabolic Syndrome: It has been shown to alleviate high-fat diet-induced metabolic syndrome.[10]

-

Diabetic Nephropathy: OP-D can ameliorate renal function in diabetic nephropathy by suppressing oxidative stress and inflammatory responses.[11]

Quantitative Data

The following tables summarize key quantitative data from various studies on Ophiopogonin D.

Table 1: Pharmacokinetic Parameters of Ophiopogonin D in Rats

| Parameter | Value | Condition | Reference |

| Clearance (CL) | 0.024 ± 0.010 L/min/kg | Intravenous dosing (77.0 µg/kg) of pure compound | [12] |

| Terminal Half-life (T1/2) | 17.29 ± 1.70 min | Intravenous dosing (77.0 µg/kg) of pure compound | [12] |

| Clearance (CL) | 0.007 ± 0.002 L/min/kg | As a component of 'SHENMAI' injection | [12] |

Table 2: In Vitro Efficacy of Ophiopogonin D' (Isomer of Ophiopogonin D)

| Cell Line | IC50 Value | Assay | Reference |

| PC3 (Prostate Cancer) | 6.25 µM | CCK-8 assay (24h exposure) | [13] |

| MG-63 (Osteosarcoma) | 3.09 µM | (48h exposure) | [14] |

| SNU387 (Hepatocellular Carcinoma) | 3.63 µM | (48h exposure) | [14] |

Experimental Protocols

Quantification of Ophiopogonin D in Plasma

A sensitive and rapid method for determining Ophiopogonin D in rat plasma has been developed using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).[12]

-

Chromatography: Separation is performed on a C18 column.

-

Mobile Phase: A step gradient program with 0.5 mmol/L ammonium chloride solution and acetonitrile is used.

-

Detection: Electrospray negative ionization mass spectrometry in the selected ion monitoring (SIM) mode.

-

Internal Standard: Digoxin.

-

Linearity: The method shows good linearity in the concentration range of 2.5 - 480.0 ng/mL.[12]

-

LLOQ: 2.5 ng/mL.[12]

Cell Viability and Apoptosis Assays

-

Cell Viability: The CCK-8 assay is commonly used to assess the effect of Ophiopogonin D on the viability of cancer cells. Cells are treated with various concentrations of the compound, and the absorbance is measured to determine the percentage of viable cells.[13]

-

Apoptosis Detection: Apoptosis can be detected using an Annexin V-FITC/propidium iodide kit followed by flow cytometry analysis.[15] Western blotting is also used to measure the expression of apoptotic marker proteins like caspase-3 and poly ADP ribose polymerase (PARP).

Western Blotting

Western blotting is a key technique to investigate the effect of Ophiopogonin D on protein expression in various signaling pathways.

-

Sample Preparation: Cells or tissues are lysed to extract total protein.

-

Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, GPX4, IL-6, TNF-α, NF-κB) followed by incubation with HRP-conjugated secondary antibodies.[11][16]

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Visualizations

Ophiopogonin D modulates several key signaling pathways involved in its therapeutic effects. The following diagrams illustrate these pathways.

References

- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Ophiopogonin D: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scielo.br [scielo.br]

- 12. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat [pubmed.ncbi.nlm.nih.gov]

- 13. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ophiopogonin D', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonside A: A Potential Neuroprotective Agent for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The progressive loss of neuronal structure and function in these disorders leads to debilitating cognitive and motor impairments. Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for novel neuroprotective agents that can slow or halt the degenerative process. Ophiopogonside A, a steroidal saponin isolated from the roots of Ophiopogon japonicus (Radix Ophiopogonis), has emerged as a promising candidate due to the recognized neuroprotective activities of extracts from its source plant. This technical guide provides a comprehensive overview of the current understanding of the potential of this compound as a neuroprotective agent, summarizing preclinical evidence, exploring putative mechanisms of action, and detailing relevant experimental methodologies. While direct studies on this compound are limited, this paper will draw upon research on related compounds and extracts from Ophiopogon japonicus to build a case for its further investigation.

Introduction to Neurodegeneration and the Need for Neuroprotective Agents

Neurodegenerative diseases are characterized by the progressive loss of neurons in the central nervous system. This neuronal death is often associated with the misfolding and aggregation of proteins, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Key examples include the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in Alzheimer's disease, and the loss of dopaminergic neurons in the substantia nigra in Parkinson's disease. The complex and multifactorial nature of these diseases has made the development of effective treatments challenging.

Neuroprotective agents are compounds that can prevent, delay, or reverse the pathological changes that lead to neuronal cell death. The search for such agents has increasingly turned to natural products, which offer a rich source of chemical diversity and biological activity.

This compound and Ophiopogon japonicus

This compound is a C27-steroidal saponin that belongs to the spirostanol class. It is a constituent of the dried roots of Ophiopogon japonicus (Liliaceae), a plant used extensively in traditional Asian medicine for its anti-inflammatory, anti-diabetic, and cardioprotective properties. While research specifically targeting this compound for neuroprotection is in its nascent stages, studies on crude and polysaccharide extracts of Ophiopogon japonicus have demonstrated significant neuroprotective effects, suggesting that its individual components, including this compound, may contribute to this activity.

Preclinical Evidence for the Neuroprotective Potential of Ophiopogon japonicus Extracts

The neuroprotective effects of extracts from Ophiopogon japonicus have been investigated in various in vitro and in vivo models of neurodegeneration. A key area of research has focused on models of Parkinson's disease, where the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is used to induce dopaminergic neuron death.

In Vitro Studies with Radix Ophiopogonis Polysaccharide Extracts (ROP)

A significant study investigated the protective effects of Radix Ophiopogonis polysaccharide extracts (ROP) on MPP+-induced injury in PC-12 cells, a cell line commonly used as a model for dopaminergic neurons. The findings from this research provide a strong rationale for the neuroprotective potential of compounds derived from this plant.

Table 1: Quantitative Data on the Neuroprotective Effects of ROP against MPP+-induced PC-12 Cell Injury

| Parameter | MPP+ Treatment | ROP + MPP+ Treatment (Concentration) | Outcome |

| Cell Viability (%) | Significantly decreased | Dose-dependent increase | ROP protects against MPP+-induced cell death. |

| Apoptosis Rate (%) | Significantly increased | Dose-dependent decrease | ROP inhibits MPP+-induced apoptosis. |

| Reactive Oxygen Species (ROS) Levels | Significantly increased | Dose-dependent decrease | ROP reduces oxidative stress. |

| Intracellular Ca2+ Concentration | Significantly increased | Dose-dependent decrease | ROP mitigates calcium overload. |

| Mitochondrial Membrane Potential (MMP) | Significantly decreased | Dose-dependent increase | ROP preserves mitochondrial function. |

| Caspase-3 Activity | Significantly increased | Dose-dependent decrease | ROP inhibits a key apoptotic enzyme. |

Note: This table summarizes the general trends observed in the study. For specific numerical data, please refer to the original publication.

Potential Mechanisms of Action

The study on ROP also shed light on the potential signaling pathways involved in its neuroprotective effects. The Notch signaling pathway, which plays a role in cell fate determination, proliferation, and apoptosis, was identified as a key target.

Putative Neuroprotective Signaling Pathways for this compound

Based on the known mechanisms of neuroprotection and the activities of other natural compounds, several signaling pathways are hypothesized to be modulated by this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Activation of the Nrf2/ARE pathway is a common mechanism for the neuroprotective effects of many phytochemicals. It is plausible that this compound, as a component of a plant with demonstrated antioxidant properties, could exert its neuroprotective effects through the activation of this pathway.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. The Bcl-2 family of proteins and the caspase cascade are central to the regulation of apoptosis. Neuroprotective compounds often act by modulating these pathways to prevent cell death. The observed decrease in caspase-3 activity by ROP suggests that components of Ophiopogon japonicus, potentially including this compound, can interfere with the apoptotic machinery.

Detailed Experimental Protocols

To facilitate further research into the neuroprotective effects of this compound, this section provides detailed methodologies for key experiments.

In Vitro Neuroprotection Assay against MPP+-induced Neurotoxicity

This protocol is adapted from studies investigating neuroprotective agents in a Parkinson's disease model.

Objective: To determine the protective effect of this compound against MPP+-induced cell death in SH-SY5Y or PC-12 cells.

Materials:

-

SH-SY5Y or PC-12 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MPP+ iodide (dissolved in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y or PC-12 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Following pre-treatment, add MPP+ (final concentration, e.g., 1 mM for SH-SY5Y, 500 µM for PC-12) to the wells (except for the control group) and incubate for an additional 24 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

In Vivo Amelioration of Scopolamine-Induced Memory Impairment

This protocol is a standard method to assess the effects of a compound on learning and memory in a rodent model of Alzheimer's disease.

Objective: To evaluate the ability of this compound to reverse scopolamine-induced cognitive deficits in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Scopolamine hydrobromide (dissolved in saline)

-

Morris Water Maze apparatus

-

Y-maze apparatus

-

Passive avoidance apparatus

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound orally (e.g., 10, 20, 40 mg/kg) once daily for a predetermined period (e.g., 14 days).

-

On the days of behavioral testing, administer this compound 60 minutes before the test.

-

Induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) 30 minutes before each behavioral test.

-

-

Behavioral Tests:

-

Y-maze Test (Spontaneous Alternation):

-

Place each mouse at the end of one arm and allow it to move freely through the maze for 8 minutes.

-

Record the sequence of arm entries and calculate the percentage of spontaneous alternation.

-

-

Passive Avoidance Test:

-

Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

-

Retention Trial (24 hours later): Place the mouse in the light compartment and measure the latency to enter the dark compartment.

-

-

Morris Water Maze Test:

-

Acquisition Training (4-5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency.

-

Probe Trial (on the day after the last training session): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

-

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.

Future Directions and Conclusion

The preliminary evidence from studies on extracts of Ophiopogon japonicus strongly suggests that its constituent compounds, including this compound, warrant further investigation as potential neuroprotective agents. Future research should focus on isolating this compound in sufficient quantities to conduct comprehensive preclinical studies. These studies should aim to:

-

Confirm its neuroprotective efficacy in various in vitro and in vivo models of neurodegenerative diseases.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Evaluate its pharmacokinetic and safety profiles.

Unveiling the Anti-Inflammatory Mechanisms of Ophiopogonside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The quest for novel anti-inflammatory agents with high efficacy and low toxicity is a paramount objective in drug discovery. Ophiopogonside A, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has emerged as a compound of interest due to the established anti-inflammatory properties of its botanical source. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory pathways modulated by this compound and its closely related analogues, with a particular focus on the well-documented activities of Ophiopogonin D. While specific quantitative data for this compound is limited in the current literature, the extensive research on Ophiopogonin D offers valuable insights into the likely mechanisms of action. This document will delve into the modulation of key signaling cascades, present available quantitative data, detail relevant experimental protocols, and provide visual representations of these complex biological processes.

Core Anti-Inflammatory Mechanisms: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of steroidal saponins from Ophiopogon japonicus, such as Ophiopogonin D, are primarily attributed to their ability to suppress the activation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.[2]

Ophiopogonin D has been shown to inhibit the nuclear translocation of NF-κB-p65.[2] This inhibitory action prevents the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[3][4]

The MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[5] Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that promote the expression of inflammatory genes.

Studies on compounds isolated from Ophiopogon japonicus have demonstrated the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[5][6] By preventing the activation of these key kinases, these compounds effectively curtail the downstream signaling events that lead to the production of nitric oxide (NO) and pro-inflammatory cytokines.[5][6]

Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity

While specific quantitative data for this compound remains to be fully elucidated, studies on other bioactive compounds from Ophiopogon japonicus provide valuable benchmarks for anti-inflammatory potency. The following tables summarize the available quantitative data for Ophiopogonin D and other relevant compounds.

Table 1: Inhibitory Concentration (IC50) Values of Compounds from Ophiopogon japonicus

| Compound | Assay | Cell Line | IC50 | Reference |

| Ophiopogonin D | PMA-induced cell adhesion | HL-60 and ECV304 | 1.38 nmol/l | [7] |

| Ruscogenin | PMA-induced cell adhesion | HL-60 and ECV304 | 7.76 nmol/l | [7] |

| 4′-O-Demethylophiopogonanone E | IL-1β production | LPS-induced RAW 264.7 | 32.5 ± 3.5 μg/mL | [5][6] |

| 4′-O-Demethylophiopogonanone E | IL-6 production | LPS-induced RAW 264.7 | 13.4 ± 2.3 μg/mL | [5][6] |

| Desmethylisoophiopogonone B | NO production | LPS-induced RAW 264.7 | 14.1 ± 1.5 μg/mL | [5] |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | NO production | LPS-induced RAW 264.7 | 10.9 ± 0.8 μg/mL | [5] |

Table 2: In Vivo Anti-Inflammatory Effects of Ophiopogon japonicus Extract

| Treatment | Model | Dosage | Effect | Reference |

| Radix Ophiopogon japonicus Aqueous Extract | Xylene-induced ear swelling in mice | 25 and 50 mg/kg (oral) | Significant inhibition | [7] |

| Radix Ophiopogon japonicus Aqueous Extract | Carrageenan-induced paw edema in mice | 25 and 50 mg/kg (oral) | Significant inhibition | [7] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits NF-κB and MAPK pathways.

Experimental Workflow Diagram

References

- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 2. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity: Proliferation Inhibition, Apoptosis Induction, and Cell Cycle Arrest

An In-depth Technical Guide to the Initial Screening of Ophiopogon Saponins for Anticancer Properties

Introduction

Ophiopogonins, a class of steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, have garnered significant attention in oncological research. These natural compounds have been traditionally used in Chinese medicine for various ailments, including inflammation and coughs.[1][2] Modern pharmacological studies have begun to systematically evaluate their potential as anticancer agents. This guide focuses on the initial screening and mechanistic evaluation of these compounds, with a primary emphasis on Ophiopogonin D (OP-D), the most extensively studied saponin in this class for its anticancer activities against various malignancies, including lung, breast, colorectal, and laryngeal cancers.[2][3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the cytotoxic and cytostatic effects of Ophiopogonin D, the signaling pathways it modulates, and the detailed experimental protocols used for its evaluation.

Initial screening has consistently demonstrated that Ophiopogonin D exhibits potent anticancer effects across a range of human cancer cell lines. The primary modes of action identified are the inhibition of cell proliferation, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.

-

Inhibition of Cell Proliferation : Exposure to Ophiopogonin D leads to a marked, dose-dependent decrease in the viability and colony formation ability of cancer cells.[5][6] For instance, in human breast carcinoma MCF-7 cells and colorectal cancer HCT116 cells, OP-D significantly inhibited colony formation.[5][7] This antiproliferative effect is also linked to the suppression of Ki67, a key nuclear protein marker for cell proliferation.[7]

-

Induction of Apoptosis : Ophiopogonin D is a potent inducer of apoptosis. This is evidenced by morphological changes, positive staining in TUNEL assays, and increased cell populations in Annexin V-FITC assays.[3] The apoptotic cascade is activated through both intrinsic and extrinsic pathways, marked by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3, leading to PARP cleavage.[4][5][8]

-

Cell Cycle Arrest : Treatment with Ophiopogonin D causes cancer cells to accumulate at the G2/M phase of the cell cycle.[5][6] This arrest is mechanistically associated with the downregulation of key cell cycle regulatory proteins, most notably Cyclin B1.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative results from various studies on the anticancer effects of Ophiopogonins.

| Cancer Type | Cell Line | Compound | Assay | Key Findings | Reference |

| Breast Cancer | MCF-7 | Ophiopogonin D | MTT, Colony Formation | Dose-dependent decrease in viable cells and colony formation. | [5][6] |

| Lung Cancer (NSCLC) | A549 | Ophiopogonin D | Flow Cytometry (Apoptosis) | Significant increase in apoptosis at 10 µM concentration. | [3] |

| Lung Cancer (NSCLC) | NCI-H1299, A549 | Ophiopogon japonicus Extract (OJE) | MTT | IC50 at 48h for ZOJE on NCI-H1299 cells was 140.6 ± 12.3 µg/ml. | [9] |

| Laryngeal Cancer | AMC-HN-8 | Ophiopogonin D | DAPI, Western Blot | Induced apoptosis and increased caspase-3/9 activity at 12.5, 25, and 50 µmol/l. | [4] |

| Hepatocellular Carcinoma | MHCC97-H | Ophiopogonin B | Flow Cytometry (Apoptosis) | 5, 10, and 20 µM concentrations increased apoptosis by 1.38, 3.00, and 11.64-fold, respectively. | [10] |

| Colorectal Cancer | HCT116 p53+/+ | Ophiopogonin D | Colony Formation | Dose-dependent inhibition of colony formation at 20 and 40 µM. | [7] |

Mechanisms of Action and Signaling Pathways

Ophiopogonin D exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

Abrogation of STAT3 Signaling

A primary mechanism of Ophiopogonin D is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is persistently activated in many cancers.[3][11][12] OP-D inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues in a dose- and time-dependent manner.[3] This inhibition prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target oncogenes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., cyclin D1), and angiogenesis.[3][12] The suppression of STAT3 is also linked to the inhibition of upstream kinases such as JAK1, JAK2, and c-Src.[3]

Induction of Oxidative Stress

Ophiopogonin D has been shown to induce apoptosis by causing an imbalance in the intracellular redox state.[3][11] It disrupts the glutathione (GSH) to glutathione disulfide (GSSG) ratio, leading to a significant decrease in GSH and an increase in GSSG levels.[3] This shift promotes a state of oxidative stress and increases the production of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.[3][12]

Activation of p53 and Inhibition of c-Myc

In colorectal cancer cells, Ophiopogonin D induces apoptosis through a p53-dependent mechanism.[7][13] It causes nucleolar stress, leading to the activation of the tumor suppressor protein p53 via ribosomal proteins L5 (RPL5) and L11 (RPL11).[7] Activated p53 then upregulates its target genes, such as p21, which is involved in cell cycle arrest.[7] Concurrently, OP-D inhibits the expression of the oncoprotein c-Myc, a critical regulator of cancer cell growth and proliferation.[2][7] This inhibition is mediated by the CNOT2 protein and involves shortening the half-life of c-Myc.[7][13]

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial screening of Ophiopogonin D.

Cell Viability Assay (MTT Assay)

-

Objective : To assess the dose- and time-dependent cytotoxic effects of Ophiopogonin D on cancer cells.[5][6]

-

Methodology :

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specified density (e.g., 5×10³ to 1×10⁴ cells/well) and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of Ophiopogonin D (e.g., 0 to 100 µM) or a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[9]

-

MTT Incubation : After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective : To quantify the percentage of cells undergoing apoptosis after treatment with Ophiopogonin D.[3]

-

Methodology :

-

Cell Treatment : Cells are seeded in 6-well plates and treated with desired concentrations of Ophiopogonin D for a specified time (e.g., 24 hours).[9]

-

Cell Harvesting : Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.[9]

-

Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[9] The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[9]

-

Flow Cytometry : The stained cells are analyzed by a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

-

Objective : To determine the effect of Ophiopogonin D on cell cycle distribution.[5][6]

-

Methodology :

-

Cell Treatment : Cells are treated with Ophiopogonin D as described for the apoptosis assay.

-

Cell Fixation : After harvesting, cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Fixed cells are washed again with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry : The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

-

Western Blot Analysis

-

Objective : To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[3][4]

-

Methodology :

-

Protein Extraction : Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour, followed by incubation with primary antibodies (e.g., anti-STAT3, anti-p53, anti-Cyclin B1, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

-

Conclusion

The initial screening of Ophiopogonin D reveals it to be a promising natural compound with significant anticancer properties. Its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest is well-documented across multiple cancer types. The multifaceted mechanism of action, involving the simultaneous modulation of critical oncogenic signaling pathways such as STAT3, p53, and c-Myc, highlights its potential as a multi-targeted therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and preclinical development of Ophiopogonin D and related saponins for cancer therapy. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and potential synergistic effects with existing chemotherapeutic drugs.[2][13]

References

- 1. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcimjournal.com [jcimjournal.com]

- 6. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

- 8. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]

- 9. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abstract 864: Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Methodological & Application

Application Note: HPLC Analysis of Ophiopogonin A for Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin A is a steroidal saponin isolated from the roots of Ophiopogon japonicus, a plant widely utilized in traditional medicine.[1] As a bioactive compound with potential therapeutic applications, ensuring the purity of Ophiopogonin A is critical for accurate pharmacological studies and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis and purity assessment of Ophiopogonin A. The method is designed to be robust, reproducible, and suitable for quality control in a research or industrial setting.

Experimental Protocol

This protocol outlines the necessary steps for the purity assessment of Ophiopogonin A using Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD). Since steroidal saponins like Ophiopogonin A lack a strong UV chromophore, ELSD is often preferred for direct quantification. However, DAD can be used for the detection of impurities that may possess UV absorbance or for indirect analysis if a suitable wavelength is determined.

2.1. Materials and Reagents

-

Ophiopogonin A reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade, for sample preparation)

-

Dimethyl Sulfoxide (DMSO, optional, for initial stock solution)

2.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a degasser, binary or quaternary pump, autosampler, column oven, and a detector (ELSD or DAD).

-

Column: Kromasil 100-5 C18 column (4.6 mm x 250 mm, 5 µm) or equivalent.[2][3]

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation of Ophiopogonin A from potential impurities.[2][3] A typical gradient is as follows:

-

Injection Volume: 10 µL

-

Detector Settings:

2.3. Sample Preparation

-

Standard Solution: Accurately weigh a suitable amount of Ophiopogonin A reference standard and dissolve it in methanol or a small amount of DMSO followed by dilution with methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

-

Sample Solution: Accurately weigh the Ophiopogonin A sample to be tested and prepare it in the same manner as the standard solution to a similar concentration.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

2.4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

-

Inject the standard solutions at different concentration levels to establish a calibration curve.

-

Inject the sample solution in triplicate.

-

After the analysis, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.

2.5. Data Analysis and Purity Calculation

-

Identification: The Ophiopogonin A peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

-

Purity Assessment (Area Percent Method): The purity of Ophiopogonin A can be estimated using the area percent method, where the peak area of Ophiopogonin A is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Peak Area of Ophiopogonin A / Total Peak Area of all components) x 100

-

Quantitative Analysis (External Standard Method): For more accurate quantification, a calibration curve is constructed by plotting the peak area of the reference standard against its concentration. The concentration of Ophiopogonin A in the sample can then be determined from this curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: HPLC Analysis Data for Ophiopogonin A Purity Assessment

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Ophiopogonin A Standard | 25.4 | 1,250,000 | 100 | 99.8 |

| Ophiopogonin A Sample 1 | 25.5 | 1,235,000 | 98.8 | 98.5 |

| Ophiopogonin A Sample 2 | 25.3 | 1,200,000 | 96.0 | 96.2 |

Note: The values presented in this table are for illustrative purposes only.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of Ophiopogonin A.

Caption: Workflow for Ophiopogonin A purity assessment by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the purity assessment of Ophiopogonin A using HPLC. The described method, including sample preparation, chromatographic conditions, and data analysis, is suitable for researchers and professionals in the field of natural product chemistry and drug development. Adherence to this protocol will enable the reliable and accurate determination of Ophiopogonin A purity, which is essential for its further investigation and potential clinical application.

References

Application Notes and Protocols for Testing Ophiopogonin D' Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture-based assays to evaluate the therapeutic efficacy of Ophiopogonin D' (OPD), a steroidal saponin with demonstrated anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3]

Anti-Cancer Efficacy of Ophiopogonin D'

OPD has shown promise as an anti-cancer agent by inducing apoptosis, inhibiting cell proliferation, and reducing cell invasion.[1][3][4] The following protocols are designed to assess these anti-tumor activities in various cancer cell lines.

Data Presentation: Summary of Expected Quantitative Data

| Assay | Cell Line Examples | Ophiopogonin D' Concentration Range | Expected Outcome | Quantitative Metric |

| Cell Viability (MTT Assay) | MG-63, SNU387, MDA-MB-435, A549, HCT116 | 0 - 100 µM | Decreased cell viability | IC50 value |

| Apoptosis (Annexin V/PI Staining) | HCT116, A549 | IC50 concentration | Increased percentage of apoptotic cells | % Apoptotic Cells |

| Caspase-3/9 Activity | Human laryngocarcinoma cells | IC50 concentration | Increased caspase activity | Fold change in activity |

| Cell Invasion (Transwell Assay) | MDA-MB-435 | 0 - 80 µM | Decreased number of invaded cells | % Invasion Inhibition |

Experimental Workflow for Anti-Cancer Activity Assessment

References

Application Notes and Protocols for Preparing Ophiopogonside A Stock Solutions in DMSO for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonside A, often referred to as Ophiopogonin D, is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus.[1] This natural compound has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, cardioprotective, and immunomodulatory effects.[1][2] For in vitro studies, which are crucial for elucidating its mechanism of action, proper preparation of stock solutions is paramount to ensure experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media.[1][2] However, careful handling and storage are necessary as DMSO is hygroscopic and can affect cell viability at higher concentrations.[3][4]

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO for various in vitro applications.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The data below has been compiled from various suppliers and literature.

| Property | Value | Source(s) |

| Synonyms | Ophiopogonin D, OJV-VI, Deacetylophiopogonin C | [5][6] |

| Molecular Formula | C₄₄H₇₀O₁₆ | [1][7] |

| Molecular Weight | 855.02 g/mol | [5][6] |

| Appearance | White crystalline powder | [1] |

| Solubility in DMSO | ≥ 30 mg/mL (≥ 35.08 mM); up to 100 mg/mL (116.95 mM) has been reported. Use fresh DMSO for best results. | [5][6][8] |

| Solubility in Ethanol | ~15-100 mg/mL | [5][8] |

| Solubility in Water | Insoluble | [5][6] |

Experimental Protocols

Materials and Equipment

-

This compound powder (purity ≥95%)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro assays.

-

Pre-analysis and Calculation:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Determine the required volume of DMSO to achieve a 10 mM concentration. The calculation is based on the mass of the powder and its molecular weight (855.02 g/mol ).

-

Formula: Volume of DMSO (μL) = [Mass of this compound (mg) / 855.02 ( g/mol )] * 1,000,000 / 10 (mmol/L)

Example Calculation: For 5 mg of this compound: Volume of DMSO (μL) = (5 mg / 855.02 mg/mmol) * 100 = 584.8 μL

-

-

Dissolution Procedure:

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

-

Carefully add the calculated volume of high-purity DMSO to the tube containing the powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, tightly sealed cryovials or microcentrifuge tubes.[5]

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Long-term storage: Store the aliquots at -80°C for up to one year.[5]

-

Short-term storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[5]

-

Working Solution Preparation

-

For in vitro experiments, thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution with the appropriate sterile cell culture medium to the desired final concentration immediately before use. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Workflow and Cellular Pathway

Experimental Workflow

The following diagram outlines the key steps for preparing and using this compound stock solutions in a typical in vitro experiment.

Caption: Workflow for preparing this compound solutions.

Affected Signaling Pathway Example

This compound has been shown to attenuate inflammation by inhibiting the AMPK/NF-κB signaling pathway.[5][6] The diagram below illustrates this mechanism.

Caption: this compound inhibits the pro-inflammatory AMPK/NF-κB pathway.

Disclaimer: This protocol is intended for research use only. Appropriate safety precautions should be taken when handling chemical reagents. The optimal concentration of this compound and DMSO may vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

References

- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide (DMSO): a review. | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Biorbyt [biorbyt.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes & Protocols: Quantitative Analysis of Ophiopogonin A in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ophiopogonin A is a steroidal saponin and one of the active components found in the roots of Ophiopogon japonicus. It has garnered interest for its potential therapeutic properties. Accurate and reliable quantitative analysis of Ophiopogonin A in plant extracts is crucial for quality control, standardization, and pharmacological research. These application notes provide detailed protocols for the extraction and quantitative analysis of Ophiopogonin A using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), along with relevant biological pathway information.

Part 1: Extraction Protocols for Ophiopogonin A

The efficient extraction of steroidal saponins from plant material is a critical first step. Below are two common methods.

Protocol 1.1: Ultrasonic-Assisted Ethanol Extraction

This is a widely used method for extracting saponins and other moderately polar compounds.

Methodology:

-

Sample Preparation: Air-dry the roots of Ophiopogon japonicus and grind them into a fine powder (40-60 mesh).

-

Extraction Solvent: Prepare an 85% ethanol solution.

-

Extraction Process:

-

Accurately weigh 1.0 g of the powdered plant material and place it into a conical flask.

-

Add 25 mL of 85% ethanol.

-

Perform ultrasonic extraction for 60 minutes at 300 W.[1]

-

To ensure exhaustive extraction, the process can be repeated twice.

-

-

Filtration and Concentration:

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Combine the supernatants if multiple extractions were performed.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Sample Solution Preparation: Re-dissolve the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before analytical injection.

Protocol 1.2: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE)

This method offers a greener and potentially more efficient alternative to conventional solvents.

Methodology:

-

Sample Preparation: Prepare dried, powdered Ophiopogon japonicus as described in Protocol 1.1.

-

Extraction Solvent: Prepare a 1 mol/L solution of an ionic liquid such as [Bmim]CF3SO3.[1]

-

Extraction Process:

-

Purification:

-

Centrifuge the extract and subject the supernatant to a Solid Phase Extraction (SPE) column (e.g., C18) for purification.[1]

-

Elute with water to remove impurities, followed by methanol or acetonitrile to elute the target saponins.

-

-

Sample Solution Preparation: Evaporate the elution solvent and re-dissolve the purified extract in methanol. Filter through a 0.45 µm syringe filter prior to analysis.

Extraction Workflow Diagram

Caption: General workflow for the extraction of Ophiopogonin A.

Part 2: Quantitative Analysis Protocols

Due to the lack of a strong UV chromophore in saponins like Ophiopogonin A, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred for detection.[2][3]

Protocol 2.1: HPLC-ELSD Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (A) and Water (B).

-

Injection Volume: 20 µL.

-

ELSD Conditions:

Method Validation Parameters:

-

Linearity: Prepare a series of standard solutions of Ophiopogonin A at different concentrations to construct a calibration curve.

-

Precision: Analyze replicate injections of a standard solution to determine intra-day and inter-day precision.

-

Accuracy/Recovery: Perform spiking experiments by adding a known amount of Ophiopogonin A standard to a sample extract and calculate the recovery.

Protocol 2.2: UPLC-MS/MS Method

This method provides higher resolution and sensitivity, which is beneficial given the structural similarity of different ophiopogonins.[3]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[5][6]

-

Mobile Phase: 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).[5]

-

Gradient Elution:

-

0-1 min: 5% A

-

1-11 min: Linear gradient from 5% to 95% A[5]

-

11-13 min: Hold at 95% A

-

Follow with column re-equilibration.

-

Mass Spectrometry Conditions (ESI Positive/Negative Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires optimization of precursor/product ion transitions for Ophiopogonin A).

-

Desolvation Gas Flow: 800 L/h.[7]

Analytical Workflow Diagram

Caption: Workflow for the quantitative analysis of Ophiopogonin A.

Part 3: Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of saponins in Ophiopogon japonicus extracts.

Table 1: HPLC-ELSD Method Performance

| Parameter | Result | Reference |

| Linearity (r) | > 0.999 | [2][4] |

| Recovery | 95.75% - 103.1% | [2][4] |

| Precision (RSD) | < 2.0% | [9] |

| Limit of Detection (LOD) | 0.08 µg/mL | [9] |

| Limit of Quantification (LOQ) | 0.16 µg/mL | [9] |

Table 2: HPLC/UPLC-MS Method Performance

| Parameter | Result | Reference |

| Linearity (r) | > 0.9993 | [10] |

| Intra-day Precision (RSD) | < 4.18% | [10] |

| Inter-day Precision (RSD) | < 4.18% | [10] |

| Repeatability (RSD) | < 5.05% | [10] |

| Stability (RSD) | < 2.08% | [10] |

| Recovery | 93.82% - 102.84% | [10] |

Part 4: Associated Signaling Pathways

Ophiopogonin A and related saponins from Ophiopogon japonicus have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.

NF-κB and MAPK Signaling Pathway

Ophiopogonin A can alleviate inflammation by inhibiting the activation of the NF-κB and MAPK signaling pathways.[11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]

Caption: Inhibition of NF-κB/MAPK pathways by Ophiopogonin A.

STAT3 Signaling Pathway

The related compound Ophiopogonin D has been shown to suppress the STAT3 signaling cascade, which is often deregulated in cancer cells.[13] This inhibition can induce apoptosis and reduce the expression of oncogenic genes.[13][14]

Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of Ophiopogonin D and Ophiopogonin D' in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis [mdpi.com]

- 8. shimadzu.com.cn [shimadzu.com.cn]

- 9. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. scielo.br [scielo.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ophiopogonside A in LPS-stimulated RAW 264.7 Macrophage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonside A, a steroidal saponin isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage assays. These assays are fundamental in preclinical research for evaluating the anti-inflammatory potential of novel compounds. The protocols outlined below cover key assays for assessing cytotoxicity, measuring inflammatory mediators, and elucidating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control (Untreated) | 0 | 100 |

| LPS (1 µg/mL) | 0 | [Insert Value] |

| This compound | 1 | [Insert Value] |

| This compound | 5 | [Insert Value] |

| This compound | 10 | [Insert Value] |

| This compound | 25 | [Insert Value] |

| This compound | 50 | [Insert Value] |

| LPS + this compound | 1 | [Insert Value] |

| LPS + this compound | 5 | [Insert Value] |

| LPS + this compound | 10 | [Insert Value] |

| LPS + this compound | 25 | [Insert Value] |

| LPS + this compound | 50 | [Insert Value] |

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Untreated) | 0 | [Insert Value] | N/A |

| LPS (1 µg/mL) | 0 | [Insert Value] | 0 |

| LPS + this compound | 1 | [Insert Value] | [Insert Value] |

| LPS + this compound | 5 | [Insert Value] | [Insert Value] |

| LPS + this compound | 10 | [Insert Value] | [Insert Value] |

| LPS + this compound | 25 | [Insert Value] | [Insert Value] |

| LPS + this compound | 50 | [Insert Value] | [Insert Value] |

| IC₅₀ | [Insert Value] µM |

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control (Untreated) | 0 | [Insert Value] | N/A | [Insert Value] | N/A |

| LPS (1 µg/mL) | 0 | [Insert Value] | 0 | [Insert Value] | 0 |

| LPS + this compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 5 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 25 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 50 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| IC₅₀ | [Insert Value] µM | [Insert Value] µM |

Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Phosphorylation in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | p-p65 / p65 (Relative Density) | p-IκBα / IκBα (Relative Density) | p-p38 / p38 (Relative Density) | p-ERK / ERK (Relative Density) | p-JNK / JNK (Relative Density) |

| Control (Untreated) | 0 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS (1 µg/mL) | 0 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 25 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + this compound | 50 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Cell Culture and Treatment